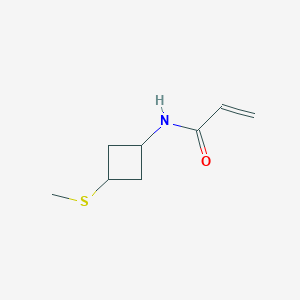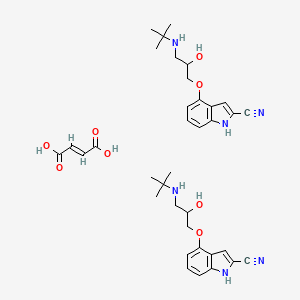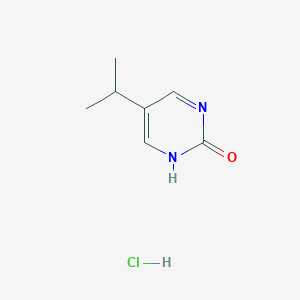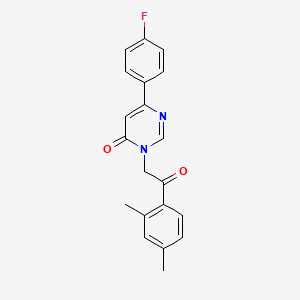methanone CAS No. 712293-70-4](/img/structure/B2758189.png)
[4-(2-Amino-4-chlorophenyl)piperazin-1-yl](phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Amino-4-chlorophenyl)piperazin-1-ylmethanone: is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with an amino-chlorophenyl group and a phenylmethanone group. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
作用机制
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes . For instance, some piperazine derivatives have been reported to exhibit high affinity for histamine H1 receptors , and others have been shown to inhibit AKR1C3, an enzyme involved in steroid hormone metabolism .
Mode of Action
Based on the activities of similar compounds, it can be inferred that it might interact with its targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the nature of the target and the biochemical context.
Biochemical Pathways
For example, some indole derivatives (which share structural similarities with the compound ) have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Based on the activities of similar compounds, it can be inferred that it might lead to changes in cellular processes, potentially resulting in therapeutic effects .
Action Environment
The action, efficacy, and stability of 4-(2-Amino-4-chlorophenyl)piperazin-1-ylmethanone could be influenced by various environmental factors. For instance, storage conditions such as temperature and light exposure can affect the stability of the compound . Additionally, the biological environment (e.g., pH, presence of other molecules) can influence the compound’s action and efficacy.
生化分析
Cellular Effects
Similar compounds have shown various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . These activities suggest that 4-(2-Amino-4-chlorophenyl)piperazin-1-ylmethanone could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Similar compounds have been shown to inhibit AKR1C3, an enzyme involved in steroid metabolism and prostaglandin synthesis . This suggests that 4-(2-Amino-4-chlorophenyl)piperazin-1-ylmethanone could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-4-chlorophenyl)piperazin-1-ylmethanone typically involves the reaction of 2-amino-4-chlorobenzonitrile with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions may vary, but common solvents include ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the amino group.
Reduction: Reduction reactions may target the carbonyl group in the phenylmethanone moiety.
Substitution: The compound can participate in substitution reactions, particularly at the amino and chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: The primary product is the corresponding alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, 4-(2-Amino-4-chlorophenyl)piperazin-1-ylmethanone is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential pharmacological activities.
Biology
In biological research, this compound is studied for its interactions with various biological targets. It is used in assays to understand its binding affinity and specificity towards different receptors and enzymes.
Medicine
Medicinally, piperazine derivatives, including this compound, are explored for their potential therapeutic effects. They are investigated for their activity against various diseases, including neurological disorders and infections.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of other chemical entities. Its unique structure makes it valuable in the production of specialized chemicals.
相似化合物的比较
Similar Compounds
- 4-(2-Amino-4-bromophenyl)piperazin-1-ylmethanone
- 4-(2-Amino-4-fluorophenyl)piperazin-1-ylmethanone
- 4-(2-Amino-4-methylphenyl)piperazin-1-ylmethanone
Uniqueness
Compared to similar compounds, 4-(2-Amino-4-chlorophenyl)piperazin-1-ylmethanone is unique due to the presence of the chloro substituent, which can influence its chemical reactivity and biological activity. The chloro group may enhance the compound’s binding affinity to certain targets and alter its pharmacokinetic properties.
属性
IUPAC Name |
[4-(2-amino-4-chlorophenyl)piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c18-14-6-7-16(15(19)12-14)20-8-10-21(11-9-20)17(22)13-4-2-1-3-5-13/h1-7,12H,8-11,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYAWDLCFIHXCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)N)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
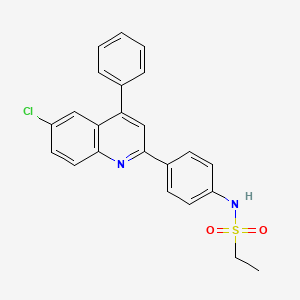
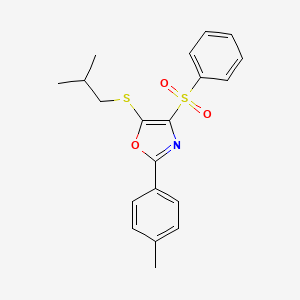
![N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2758110.png)
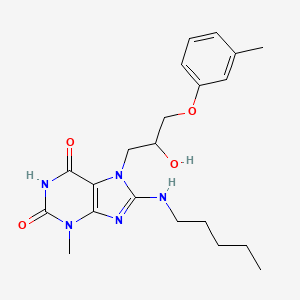
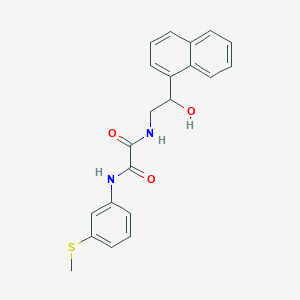
![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]acetamide](/img/structure/B2758117.png)
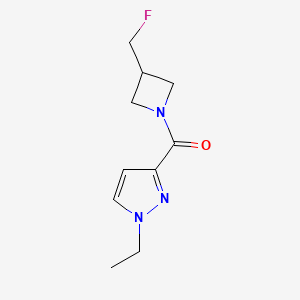
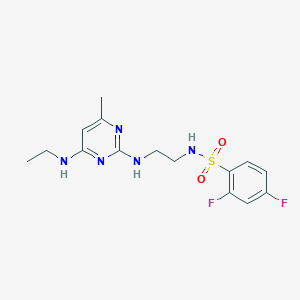
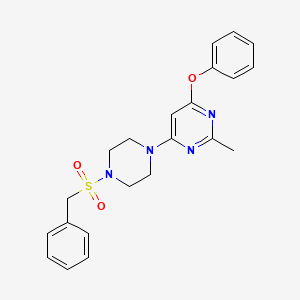
![9-methyl-4-oxo-N-(m-tolyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2758123.png)
